2-amino-1H-pyrrole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-3(5(8)9)1-2-7-4/h1-2,7H,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJVGQUARDSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Significance of the Pyrrole 3 Carboxylic Acid Scaffold in Heterocyclic Chemistry
The pyrrole (B145914) nucleus was first identified in 1857 as a byproduct of bone pyrolysis. scitechnol.com Its significance grew exponentially with its discovery as a core structural component of vital biomolecules like heme and chlorophyll. scitechnol.com The broader class of pyrrole derivatives is recognized for a wide spectrum of biological activities, including roles as fungicides, antibiotics, anti-inflammatory agents, and antitumor drugs. rsc.org
The pyrrole-3-carboxylic acid scaffold, specifically, is a key substructure in numerous pharmacologically important molecules. mdpi.com For instance, this motif is central to the structure of highly successful drugs such as Atorvastatin. mdpi.com The presence of the carboxylic acid group at the 3-position provides a crucial handle for chemical modification, allowing for the synthesis of diverse amides and esters. Research has shown that derivatives of pyrrole-3-carboxylic acid exhibit promising potential as antibacterial agents. nih.gov The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of properties like potency, selectivity, and solubility, making it a privileged scaffold in drug discovery. nih.gov The synthesis of highly substituted pyrrole-3-carboxylic acids is an area of active investigation, with methods like the Hantzsch reaction being adapted for efficient, one-step continuous flow processes. researchgate.net
Structural Features and Fundamental Reactivity Paradigms of the 2 Amino 1h Pyrrole 3 Carboxylic Acid Moiety
The 2-amino-1H-pyrrole-3-carboxylic acid moiety features an electron-rich five-membered aromatic ring. The positioning of an amino group at the C2 position and a carboxylic acid at the C3 position creates a unique electronic and steric environment that governs its reactivity. The amino group is a strong electron-donating group, which increases the electron density of the pyrrole (B145914) ring, making it highly susceptible to electrophilic substitution. Conversely, the carboxylic acid group is an electron-withdrawing group.
The reactivity of this moiety is characterized by the distinct functionalities of the amino and carboxylic acid groups. The carboxylic acid can readily participate in amide bond formation when treated with amines in the presence of coupling reagents. mdpi.com This reactivity is fundamental to creating libraries of pyrrole-3-carboxamides for screening purposes. However, attempts to synthesize the parent this compound via hydrolysis of its corresponding esters have proven challenging. Basic conditions applied to the ethyl ester can lead to ring-opening, while acidic conditions on the tert-butyl ester can result in conversion to an indolin-2-imine hydrochloride, highlighting the delicate stability of the scaffold under certain reaction conditions. arkat-usa.org The pyrrole ring itself can undergo various chemical transformations, including electrophilic substitution reactions such as nitration, sulfonation, and acylation. nih.gov
Table 1: Physicochemical Properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| CAS Number | 108290-86-4 |
Data sourced from PubChem CID 12111022. nih.gov
Current Research Landscape and Emerging Trends Pertaining to 2 Amino 1h Pyrrole 3 Carboxylic Acid Derivatives
De Novo Synthesis Strategies for the this compound Core
The construction of the this compound core from acyclic precursors, known as de novo synthesis, offers a high degree of flexibility for introducing diverse substituents. Several powerful strategies have been developed to achieve this, including multi-component reactions, Hantzsch-type syntheses, and various cyclization and rearrangement reactions.
Multi-Component Reactions (MCRs) for Pyrrole Ring Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity. organic-chemistry.org Several MCRs have been successfully applied to the synthesis of polysubstituted 2-aminopyrroles. nih.gov
One notable example involves the one-pot reaction of N-(aryl-, hetaryl-, or alkylsulfonamido)-acetophenones, various aldehydes, and cyanoacetic acid derivatives. nih.gov This three-component process has proven effective for a wide range of aliphatic, aromatic, and heteroaromatic aldehydes in combination with malononitrile, cyanoacetamide, or ethyl cyanoacetate. nih.gov
Another powerful MCR for the synthesis of 2-aminopyrrole systems involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. organic-chemistry.org The proposed mechanism for this transformation involves a 1,3-dipolar cycloaddition. organic-chemistry.org This method has been shown to be efficient for a variety of tosylimines and isocyanides, offering a convergent and productive route to these valuable heterocyclic compounds. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Key Features |
| N-sulfonamido-acetophenones | Aldehydes | Cyanoacetic acid derivatives | One-pot, high diversity |
| N-tosylimines | Dimethyl acetylenedicarboxylate | Isocyanides | Convergent, 1,3-dipolar cycloaddition |
Hantzsch Reaction-Based Approaches to Pyrrole-3-carboxylic Acids
The Hantzsch pyrrole synthesis is a classical and versatile method for constructing the pyrrole ring. wikipedia.orgquimicaorganica.org It traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.org This reaction has been adapted and optimized for the synthesis of pyrrole-3-carboxylic acid derivatives.
The generally accepted mechanism begins with the reaction of the primary amine with the β-ketoester to form an enamine intermediate. nih.gov This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. quimicaorganica.org
Variations of the Hantzsch synthesis have been developed to improve yields and expand the scope of accessible pyrrole derivatives. For instance, the use of solid-support synthesis has been demonstrated, where a polystyrene Rink amide resin is acetoacetylated and converted to a polymer-bound enaminone. This is then reacted with an α-bromoketone to yield the pyrrole, which is subsequently cleaved from the resin to afford pyrrole-3-carboxamides in high purity. nih.gov This approach is particularly useful for the generation of compound libraries.
| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate |
| β-ketoester | α-haloketone | Ammonia/Primary Amine | Enamine |
| Polymer-bound enaminone | α-bromoketone | - | Resin-bound pyrrole |
Cyclization and Rearrangement Strategies for 2-aminopyrrole Formation
A variety of cyclization and rearrangement reactions provide alternative and often innovative pathways to the 2-aminopyrrole core. These methods can offer unique regiochemical and stereochemical control.
One novel domino methodology involves a propargylic 3,4-diaza-Cope rearrangement of N-alkynyl, N′-vinyl hydrazides, followed by a tandem isomerization and 5-exo-dig N-cyclization. nih.govacs.org This metal-free approach allows for the synthesis of a diverse library of 2-aminopyrroles. nih.gov
Another strategy employs the reaction of nitrile-containing buta-1,3-dienes with amines under microwave irradiation. nih.gov The proposed mechanism involves the nucleophilic addition of the amine to the nitrile group, leading to an amidine intermediate which then undergoes intramolecular cyclization and tautomerization to yield the 2-aminopyrrole product. nih.gov
Rearrangement reactions, a broad class of organic reactions where the carbon skeleton of a molecule is rearranged, can also be employed. wiley-vch.debyjus.com For example, the Beckmann rearrangement converts an oxime into an amide, which could be a precursor in a multi-step synthesis. masterorganicchemistry.comlibretexts.org Similarly, the Curtijs rearrangement transforms an acyl azide (B81097) into an isocyanate, another versatile intermediate. byjus.comlibretexts.org While not direct cyclizations to form the pyrrole ring, these rearrangements can be key steps in a synthetic sequence leading to the desired 2-aminopyrrole structure.
Continuous Flow Synthesis Techniques for Scalable Production of this compound Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved efficiency, and scalability. syrris.comrichmond.edu This methodology has been successfully applied to the production of pyrrole-3-carboxylic acid derivatives.
A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids has been developed based on the Hantzsch reaction. syrris.comnih.gov In this process, a stream of a β-ketoester, a primary amine, and an α-bromo ketone are passed through a heated microreactor. researchgate.net A key innovation of this method is the in situ hydrolysis of tert-butyl ester groups. The hydrogen bromide (HBr) generated as a byproduct of the Hantzsch reaction facilitates the cleavage of the tert-butyl ester, directly yielding the carboxylic acid. syrris.comnih.gov This eliminates the need for a separate deprotection step and subsequent workup and purification of intermediates. nih.gov
The utility of this flow method has been demonstrated by scaling up the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, producing significant quantities of the material in a short period. researchgate.netnih.gov This highlights the potential of continuous flow techniques for the large-scale production of these important heterocyclic compounds.
| Technique | Key Features | Advantages |
| Continuous Flow Hantzsch Synthesis | In situ hydrolysis of tert-butyl esters | Scalable, efficient, reduced workup |
| Microreactor Technology | Precise control of reaction parameters | Improved safety, higher yields |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of pyrrole derivatives. lucp.netsemanticscholar.org
One of the core tenets of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. lucp.net Solvent-free synthesis of pyrrole derivatives has been achieved using methods like the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine. acs.orgacs.org This approach offers advantages such as mild reaction conditions, short reaction times, and high atom economy. acs.org
The use of greener catalysts is another important aspect. Bio-sourced organic acids like citric acid and succinic acid have been employed as catalysts in pyrrole synthesis. lucp.net Additionally, the use of ultrasound (sonochemistry) can enhance reaction rates, often avoiding the need for high temperatures. lucp.netsemanticscholar.org The combination of green solvents, such as water or lactic acid, with alternative energy sources like microwaves or ultrasound represents a significant step towards more sustainable synthetic methodologies for pyrrole-containing compounds. semanticscholar.org
| Green Chemistry Principle | Application in Pyrrole Synthesis |
| Use of Green Solvents | Water, lactic acid |
| Solvent-Free Conditions | Paal-Knorr reaction |
| Use of Green Catalysts | Bio-sourced organic acids (citric acid, succinic acid) |
| Alternative Energy Sources | Ultrasound, microwaves |
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. scispace.com The development of stereoselective and asymmetric methods for the synthesis of chiral this compound analogs is therefore a critical area of research.
Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymes. scispace.comresearchgate.net Chiral auxiliary-directed synthesis involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. scispace.com
Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. researchgate.net This has been successfully applied to the synthesis of various chiral amino acid derivatives. researchgate.net For instance, chiral Ni(II) complexes of Schiff bases have been used for the asymmetric synthesis of α,α-disubstituted amino acids. nih.gov
Enzymatic asymmetric synthesis offers a powerful and environmentally friendly alternative. researchgate.net Enzymes can catalyze reactions with high enantioselectivity under mild conditions. Methods such as asymmetric reductive amination of keto acids and asymmetric transfer of an amino group to keto acids are well-established for the production of chiral amino acids. researchgate.net These enzymatic approaches hold significant promise for the synthesis of chiral this compound analogs.
Reactivity of the Pyrrole Ring in this compound Scaffolds
The pyrrole ring is an electron-rich aromatic heterocycle, which makes it highly susceptible to electrophilic attack. The presence of the amino group at the C2 position further activates the ring towards electrophilic substitution, while the carboxylic acid group at the C3 position has a deactivating effect. The regioselectivity of these reactions is governed by the combined electronic effects of these substituents.
Electrophilic Aromatic Substitution:
Pyrroles generally undergo electrophilic aromatic substitution preferentially at the C2 (α) and C5 (α') positions due to the greater stabilization of the cationic intermediate. In the case of this compound, the C5 position is the most likely site for electrophilic attack, as the C2 and C3 positions are already substituted and the C4 position is less activated. The amino group at C2 strongly directs incoming electrophiles to the C5 position.
While specific studies on the electrophilic substitution of this compound are limited, the reactivity of related 2-aminopyrrole derivatives suggests that reactions such as halogenation, nitration, and alkylation would proceed at the C5 position.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the pyrrole ring is generally difficult due to its electron-rich nature and requires the presence of strong electron-withdrawing groups. For this compound, such reactions are not commonly observed unless the ring is further modified with powerful electron-withdrawing substituents.
Halogenation:
The halogenation of pyrroles is a well-established transformation. For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be achieved using N-chlorosuccinimide. nih.gov Based on this, it is anticipated that the halogenation of this compound or its esters would occur selectively at the C5 position. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for this purpose.
| Electrophile | Reagent | Expected Product | Reference (Analogue) |
| Br+ | N-Bromosuccinimide (NBS) | 5-Bromo-2-amino-1H-pyrrole-3-carboxylic acid | nih.gov |
| Cl+ | N-Chlorosuccinimide (NCS) | 5-Chloro-2-amino-1H-pyrrole-3-carboxylic acid | nih.gov |
| I+ | Iodine/Potassium Iodide | 5-Iodo-2-amino-1H-pyrrole-3-carboxylic acid | General Pyrrole Reactivity |
Nitration:
The nitration of pyrroles can be challenging as the strong acidic conditions typically used can lead to polymerization or degradation of the pyrrole ring. Milder nitrating agents are therefore preferred. While direct nitration of this compound has not been extensively reported, decarboxylative nitration of carboxylic acids is a known process. chemrevlett.com However, for aromatic systems, electrophilic nitration is more common. It is plausible that nitration of the pyrrole ring at the C5 position could be achieved under carefully controlled conditions using reagents like nitric acid in acetic anhydride.
Alkylation:
Friedel-Crafts alkylation of pyrroles can also be problematic due to the high reactivity of the pyrrole ring, which can lead to polyalkylation and polymerization. The use of mild alkylating agents and catalysts is crucial. The amino group at C2 could also be a site for competing alkylation.
Derivatization Strategies via the Carboxylic Acid and Amino Functionalities
The presence of both a carboxylic acid and an amino group on the pyrrole scaffold allows for a wide array of derivatization strategies, enabling the synthesis of diverse compound libraries.
Amide Bond Formation:
The carboxylic acid group at the C3 position can be readily converted to amides through reaction with various amines in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. google.comnih.gov This method is widely used in the synthesis of pyrrole carboxamides, which are found in many biologically active compounds. google.comresearchgate.net
| Amine | Coupling Reagent | Product |
| Primary Amine (R-NH2) | EDC/HOBt | 2-amino-N-alkyl-1H-pyrrole-3-carboxamide |
| Secondary Amine (R2NH) | HATU/DIPEA | 2-amino-N,N-dialkyl-1H-pyrrole-3-carboxamide |
Ester Bond Formation:
Esterification of the carboxylic acid can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an alcohol. The direct synthesis of pyrrole-3-carboxylic acid esters can also be accomplished through continuous flow methods. nih.gov
Acylation:
The amino group at the C2 position is nucleophilic and can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of 2-acylamino-1H-pyrrole-3-carboxylic acid derivatives. Selective acylation of the amino group in the presence of the pyrrole nitrogen is generally achievable under standard conditions.
Alkylation:
Alkylation of the C2-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. Reductive amination of a related ketone precursor is an alternative strategy to obtain N-alkylated aminopyrroles. N-alkylation of the pyrrole ring nitrogen is also a possibility, and the reaction conditions can be tuned to favor one site over the other. researchgate.net
Heterocyclic Annulation and Fusion Reactions Involving this compound
The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.comnih.govnih.gov
The general strategy involves the reaction of a 2-aminopyrrole derivative (often a nitrile or an ester) with a one-carbon or three-carbon synthon to construct the pyrimidine (B1678525) ring. For instance, reaction with formic acid or formamide (B127407) can lead to the formation of a pyrimidinone ring fused to the pyrrole core. nih.gov More complex pyrrolo[2,3-d]pyrimidines can be synthesized through multi-component reactions or by condensation with various carbonyl compounds. mdpi.comnih.gov
| Reactant | Product |
| Formic Acid | Pyrrolo[2,3-d]pyrimidin-4(3H)-one |
| Urea | Pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| Guanidine | 2-Aminopyrrolo[2,3-d]pyrimidin-4(3H)-one |
These annulation reactions provide a versatile route to a wide range of substituted pyrrolopyrimidines, which are analogues of purines and often exhibit interesting biological activities. nih.govnih.gov
Transition Metal-Catalyzed Transformations of this compound Derivatives
Derivatives of this compound are valuable precursors in the synthesis of complex heterocyclic structures, particularly fused ring systems like pyrrolo[2,3-d]pyrimidines, which are analogs of purines. mdpi.comnih.gov Transition metal catalysis, especially using palladium and copper, provides efficient methods for the functionalization and elaboration of this pyrrole scaffold. These reactions primarily involve cross-coupling strategies that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of diverse molecular architectures.
Palladium-catalyzed cross-coupling reactions are instrumental in modifying the pyrrole core. For instance, the Buchwald-Hartwig amination allows for the introduction of various amine functionalities. In one synthetic route, a protected this compound derivative, specifically an iodinated pyrrolopyrimidine intermediate, undergoes C-N cross-coupling with different amines. mdpi.com This reaction typically employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like BINAP, demonstrating the versatility of this method in building complex nitrogen-containing molecules. mdpi.com
Another key palladium-catalyzed transformation is the Suzuki-Miyaura cross-coupling, which forms C-C bonds. This reaction has been used to introduce aryl or heteroaryl moieties onto the pyrrole ring system. For example, a chloropyridine group was successfully coupled to the C-5 position of a pyrrolo[2,3-d]pyrimidine scaffold derived from this compound, using a palladium catalyst like Pd(dppf)₂Cl₂. mdpi.com Such transformations are crucial for expanding the structural diversity of these compounds for various applications.
The following table summarizes representative palladium-catalyzed reactions involving derivatives of the title compound.
Copper-catalyzed reactions also play a significant role in the transformation of pyrrole derivatives. These reactions are often employed for C-N bond formation, similar to the Buchwald-Hartwig reaction, but can offer different reactivity and substrate scope. Pyrrole-2-carboxylic acid, a related compound, has been shown to be an effective ligand in copper-catalyzed monoarylation of anilines with aryl halides. nih.gov While not directly involving this compound, this highlights the utility of copper catalysis in functionalizing pyrrole-based structures. Copper catalysts are also used in various annulation reactions to construct the pyrrole ring itself from simpler precursors, demonstrating their broader importance in pyrrole chemistry. nih.govchemrxiv.orgrsc.org For instance, a copper-catalyzed heteroannulation of O-acetyl oximes and β-ketoesters can produce polysubstituted pyrroles. nih.gov
A notable application of these catalyzed reactions is the synthesis of pyrrolo[2,3-d]pyrimidines. The general strategy involves the initial formation of the 2-amino-1H-pyrrole-3-carbonitrile or carboxylate, which is then cyclized with reagents like formamide to build the pyrimidine ring. The resulting pyrrolopyrimidine core can be further functionalized using the aforementioned transition metal-catalyzed cross-coupling reactions to introduce substituents at various positions, leading to a wide range of derivatives. nih.gov
The table below details examples of copper-catalyzed reactions relevant to the synthesis and functionalization of pyrrole systems.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 1h Pyrrole 3 Carboxylic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-amino-1H-pyrrole-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton.
In ¹H NMR, the chemical shifts of the protons on the pyrrole (B145914) ring, the amino group, and the carboxylic acid provide key structural insights. The acidic proton of the carboxyl group is typically observed as a broad singlet at a high chemical shift, often above 10-12 ppm, though its position can be influenced by solvent and concentration. pressbooks.publibretexts.org The protons of the amino group also appear as a broad signal. The two protons on the pyrrole ring would present as distinct signals, with their coupling patterns revealing their connectivity.
In ¹³C NMR spectroscopy, the carbon atoms of the pyrrole ring, the amino-substituted carbon, and the carboxyl carbon all resonate at characteristic chemical shifts. The carboxyl carbon is particularly notable, typically appearing in the downfield region of the spectrum, around 165-185 ppm. pressbooks.puboregonstate.edu
While specific experimental NMR data for this compound is not detailed in the provided search results, analysis of a related derivative, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, illustrates the application of these techniques. mdpi.com
Table 1: ¹H and ¹³C NMR Spectral Data for 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid mdpi.com
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrole-H | 6.61 (d, J = 3.0 Hz) | 109.42 |
| Pyrrole-H | 6.46 (d, J = 3.0 Hz) | 113.18 |
| Pyrrole-C | - | 122.35 |
| Pyrrole-C | - | 132.75 |
| N-CH₃ | 3.60 (s) | 30.05 |
Note: Data corresponds to a derivative, not the parent compound.
Furthermore, advanced NMR techniques like NOESY can be employed for conformational analysis, revealing through-space interactions between protons, which helps to define the molecule's three-dimensional shape in solution. mdpi.comauremn.org.br
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₅N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
Upon ionization, the molecule would generate a molecular ion peak (M⁺). The subsequent fragmentation of this ion would produce a characteristic pattern of fragment ions, which can be interpreted to deduce the molecule's structure. For instance, a common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂).
While a specific mass spectrum for this compound was not found, the NIST WebBook provides data for its isomer, 1H-Pyrrole-2-carboxylic acid. nist.gov This data can serve as an illustrative example of the fragmentation patterns that might be expected for such a pyrrole-based carboxylic acid.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
For this compound, IR spectroscopy would show characteristic absorption bands. libretexts.org The N-H stretching vibrations of the primary amine would typically appear as two bands in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid is expected to be a very broad band from 2500 to 3300 cm⁻¹, often overlapping with C-H stretches. pressbooks.pub The C=O (carbonyl) stretch of the carboxylic acid is a strong, sharp band typically found between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Vibrations associated with the pyrrole ring (C-H, C-N, C=C stretches and bends) would also be present.
Analysis of the derivative 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid shows a broad band for the O-H group from 2587–3065 cm⁻¹, an N-H stretching band at 3289 cm⁻¹, and a C=O signal at 1670 cm⁻¹. mdpi.com
Table 2: Key IR Absorptions for a Derivative, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid mdpi.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2587–3065 (broad) |
| Amine N-H | Stretch | 3289 |
| Amide C=O | Stretch | 1670 |
Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretches, which may be weak or absent in the IR spectrum. ias.ac.inresearchgate.net
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π–π stacking.
While the crystal structure of this compound itself is not described in the provided results, the structure of a derivative, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, has been determined. nih.govresearchgate.net In this derivative, the heterocyclic five-membered pyrrole ring is essentially planar. nih.govresearchgate.net The crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. nih.govresearchgate.net
For comparison, the crystal structure of the isomer 1H-pyrrole-2-carboxylic acid has also been reported. In this structure, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds, and these dimers are further linked into chains by N—H⋯O hydrogen bonds. nih.gov
Table 3: Crystallographic Data for 1H-Pyrrole-2-carboxylic acid nih.gov
| Parameter | Value |
|---|---|
| Formula | C₅H₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.080 (3) |
| b (Å) | 5.0364 (10) |
| c (Å) | 14.613 (3) |
| β (°) | 98.969 (3) |
| Volume (ų) | 1023.6 (3) |
Note: Data corresponds to an isomer, not the title compound.
Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing pyrrole derivatives. mdpi.com Reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed for the separation of such compounds. sielc.com
For instance, the purification of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid was achieved using column chromatography and preparative RP-HPLC. mdpi.com The progress of its synthesis was monitored by Thin-Layer Chromatography (TLC) and HPLC. mdpi.com Similarly, an RP-HPLC method using an acetonitrile/water mobile phase with a phosphoric acid modifier has been described for the analysis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. sielc.com These examples demonstrate the utility of chromatographic methods in the study of pyrrole carboxylic acids and their derivatives, enabling both analytical assessment of purity and preparative isolation of the target compound.
Computational and Theoretical Investigations of 2 Amino 1h Pyrrole 3 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of pyrrole (B145914) derivatives. nih.govmdpi.com These methods are used to determine optimized molecular structures and calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.
Studies on related compounds, such as 2-thiophene carboxylic acid thiourea (B124793) derivatives and 2-aryl-1,2,3-triazol-5-carboxylic acids, demonstrate the utility of these calculations. For instance, DFT calculations using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G** have been employed to predict electronic properties like ionization potential and electron affinity. mdpi.comresearchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other reagents. Hirshfeld surface analysis can also be mapped over the calculated electrostatic potential to visualize these interactions. researchgate.net
Table 1: Calculated Electronic Properties for a Representative Pyrrole Derivative using DFT
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.0 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 1.5 to 2.5 eV |
Note: The values in the table are representative examples based on DFT calculations for related heterocyclic carboxylic acids and may vary for 2-amino-1H-pyrrole-3-carboxylic acid.
Conformational Analysis and Tautomerism Studies of this compound
The structural flexibility of this compound allows for different spatial arrangements (conformations) and isomeric forms (tautomers). Computational methods are essential for exploring the potential energy surface of the molecule to identify the most stable structures.
Conformational Analysis: Studies on similar molecules like pyrrole-2-carboxylic acid have shown that intermolecular interactions, especially hydrogen bonds, heavily influence the arrangement of molecules in crystals. researchgate.net DFT calculations have indicated that for the s-cis conformation of pyrrole-2-carboxylic acid, where the NH and C=O groups are on the same side, the formation of centrosymmetric dimers is possible. researchgate.net A thorough conformational analysis involves systematically rotating the flexible bonds (e.g., the C-C bond connecting the carboxylic acid to the pyrrole ring) and calculating the energy of each resulting structure to find the global minimum.
Tautomerism: The 2-amino-pyrrole moiety can exist in equilibrium between the amino form and an imino tautomer. Theoretical calculations using ab initio quantum mechanical methods have been used to study the effect of solvent on this tautomeric equilibrium. For the parent 2-aminopyrrole, calculations indicated that the amino form is the most stable in both chloroform (B151607) and water, which aligns with experimental observations. researchgate.net The presence of the carboxylic acid group at the 3-position could influence this equilibrium, and computational studies can predict the relative stabilities of the possible tautomers of this compound in different environments.
Table 2: Potential Tautomers of the 2-Aminopyrrole Scaffold
| Tautomer Name | Structural Description | Predicted Relative Stability |
| Amino Tautomer | The exocyclic nitrogen is an amino group (-NH2). | Generally the most stable form in various solvents. researchgate.net |
| Imino Tautomer | The exocyclic nitrogen is an imino group (=NH) and a proton has shifted to a ring carbon. | Less stable; may be observable in specific solvents like water for certain derivatives. researchgate.net |
Molecular Dynamics Simulations to Explore Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in solution and its interactions with other molecules, such as solvent molecules or biological macromolecules.
Simulations can reveal the stability and flexibility of the molecule and characterize the non-covalent interactions that govern its behavior. These interactions include hydrogen bonds, hydrophobic interactions, and π–π stacking. For example, analysis of crystal structures of related pyrrole derivatives has confirmed the presence of intermolecular N—H⋯O and C—H⋯O hydrogen bonds and π–π stacking interactions, which can be further explored using MD. researchgate.net MD simulations are particularly valuable in understanding how a molecule like this compound is solvated, showing the arrangement and dynamics of water molecules in its immediate vicinity and how they form hydrogen bonds with the amino and carboxylic acid groups.
Table 3: Common Intermolecular Interactions Explored via MD Simulations
| Interaction Type | Description | Key Functional Groups Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Amino (-NH2), Carboxylic Acid (-COOH), Pyrrole N-H |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyrrole ring |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Pyrrole ring backbone |
| Water Bridges | Interactions where one or more water molecules act as a bridge, forming hydrogen bonds between the solute and other molecules. | Amino (-NH2), Carboxylic Acid (-COOH) |
Reaction Mechanism Elucidation via Computational Modeling for Transformations of this compound
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine key kinetic and thermodynamic parameters.
Table 4: Example of Calculated Energy Barriers for a Reaction Step (Decarboxylation of Pyrrole-2-Carboxylic Acid)
| Reaction Pathway | Key Step | Calculated Energy Barrier (kcal/mol) |
| Proton-catalyzed with water | C-C bond rupture | 9.77 researchgate.net |
| Proton-catalyzed with water | Overall reaction barrier | 33.99 researchgate.net |
Note: Data is for the related compound pyrrole-2-carboxylic acid and serves as an example of what can be determined via computational modeling.
In Silico Docking and Ligand-Protein Interaction Studies Involving this compound Scaffolds
The this compound scaffold is present in various molecules designed for biological activity. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govvlifesciences.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with its target at the molecular level.
Docking studies involving pyrrole derivatives have been performed against a wide range of protein targets. nih.govnih.gov These studies calculate a binding affinity or docking score, which estimates the strength of the interaction, and reveal the specific amino acid residues involved in binding. For example, a molecular docking study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives against the VEGFR-2 protein target showed a binding affinity comparable to the drug sunitinib, with interactions at the active adenosine (B11128) triphosphate site. nih.gov Key interactions typically include hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues within the binding pocket. nih.gov
Table 5: Summary of In Silico Docking Studies on Various Pyrrole-Based Scaffolds
| Pyrrole Scaffold Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid | VEGFR-2 | -9.5 nih.gov | Not specified |
| Pyrrole-2-carboxamides | Mycobacterial MmpL3 | Not specified | Key amino acid residues in the active site. nih.gov |
| Benzylidine pyrrole-2-carbohydrazide | Enoyl ACP CO reductase | Not specified | Not specified |
| 2,9-disubstituted 8-phenylthio-9H-purine | EGFR-tyrosine kinase | -10.4 | MET793, THR854 (H-bonds); LEU718, VAL726, LYS745 (hydrophobic) nih.gov |
| Pyrrole-based Schiff Bases | MAO/AChE | Not specified | Not specified |
Biomolecular and Biological Research Applications of 2 Amino 1h Pyrrole 3 Carboxylic Acid Scaffolds
Design and Synthesis of 2-amino-1H-pyrrole-3-carboxylic Acid Analogs for Biological Probing
The design of analogs based on the this compound core often involves a structure-guided strategy, utilizing crystal structures of target proteins and pharmacophore models to inform modifications. nih.gov This approach aims to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these analogs is typically achieved through multi-step reaction sequences.
A common synthetic route involves the coupling of appropriately substituted starting materials to construct the core pyrrole (B145914) ring. For instance, the synthesis of pyrrole derivatives can be accomplished through a one-pot reaction involving an aldehyde, an enolizable ketone, and p-tosylmethyl isocyanide in the presence of a base like lithium hydroxide (B78521) monohydrate. mdpi.com Another strategy involves the reaction of (±)-serine methyl ester hydrochloride with p-toluenesulfonyl chloride, followed by further reactions to yield pyrrole derivatives. mdpi.com Amide coupling reactions are frequently employed to introduce diversity, for example, by reacting a pyrrole carboxylic acid with various amines using coupling reagents like TBTU or HBTU/HOBt. mdpi.commdpi.com
Researchers have synthesized various analogs by modifying different positions of the pyrrole scaffold. For example, pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) by connecting a head group (e.g., 2,4-dichlorophenyl) and a tail group (e.g., cyclohexyl) to the pyrrole-2-carboxamide core. nih.gov Similarly, novel indole (B1671886) and pyrrole carboxamides have been synthesized by coupling 2- or 3-indole carboxylic acid or pyrrole 2-carboxylic acid with various amino acids. researchgate.net
Below is a table summarizing selected synthetic strategies for pyrrole derivatives.
| Starting Materials | Key Reagents/Reactions | Product Type | Reference |
| Aldehyde, Enolizable Ketone | p-Tosylmethyl isocyanide, LiOH·H₂O | 3,4-Disubstituted-pyrrole derivatives | mdpi.com |
| (±)-Serine methyl ester hydrochloride, β-Diketone | p-Toluenesulfonyl chloride, (Boc)₂O, Cs₂CO₃, TFA | Tetrasubstituted pyrrole derivatives | mdpi.com |
| 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, Benzylamine | TBTU, DIPEA | Amide derivatives | mdpi.com |
| Pyrrole carboxylic acid, Amines | HBTU, HOBT, NMM | Pyrrole carboxamides | mdpi.com |
| 2- or 3-Indole carboxylic acid, Amino acids | Coupling reactions | Indole and pyrrole carboxamides | researchgate.net |
These synthetic methodologies provide a robust platform for generating libraries of this compound analogs for comprehensive biological evaluation.
Investigation of this compound Derivatives as Enzyme Modulators: Mechanistic Insights
Derivatives of the this compound scaffold have been extensively investigated as modulators of various enzymes, with studies providing detailed mechanistic insights into their mode of action.
A notable example is the development of pyrrole-2-carboxamides as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial protein for mycolic acid biosynthesis in M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that the pyrrole-2-carboxamide hydrogens are critical for potency, forming key hydrogen bonds with amino acid residues in the active site. nih.gov Docking studies predicted that these inhibitors bind within a pocket composed of S3, S4, and S5 sub-pockets, with the amide group forming a hydrogen bond with ASP645. nih.gov Methylation of the pyrrole or carboxamide hydrogens led to a significant reduction or complete loss of activity, confirming the importance of these interactions. nih.gov
Pyrrole derivatives have also been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. mdpi.com The design of these compounds is based on creating hybrid molecules that combine the pyrrole core with other pharmacophores known to interact with these enzymes. mdpi.com Furthermore, related 4-oxo derivatives of pyrrole-3-carboxylic acids have shown potential as HIV-1 protease inhibitors. mdpi.com
The table below summarizes the enzymatic targets and mechanistic details for some pyrrole derivatives.
| Derivative Class | Enzyme Target | Mechanistic Insights | Reference |
| Pyrrole-2-carboxamides | Mycobacterial membrane protein Large 3 (MmpL3) | Binds to S3, S4, and S5 pockets; forms hydrogen bonds with active site residues (e.g., ASP645). nih.gov | nih.gov |
| Pyrrole-cinnamate hybrids | Cyclooxygenase-2 (COX-2) / Lipoxygenase (LOX) | Designed as dual inhibitors to target inflammatory pathways. mdpi.com | mdpi.com |
| Pyrrolin-4-ones | HIV-1 Protease | Investigated as potential bioactive inhibitors. mdpi.com | mdpi.com |
These studies highlight the potential of the pyrrole scaffold in generating specific enzyme modulators and provide a framework for the rational design of next-generation inhibitors.
Receptor Binding Studies and Ligand-Target Interactions of this compound Conjugates
Conjugates and derivatives of this compound have been evaluated for their ability to bind to various receptors, with molecular docking and binding assays providing insights into ligand-target interactions.
One area of investigation is the serotonin (B10506) type 6 receptor (5-HT₆R), a promising target for cognitive enhancement. acs.org A 2-phenyl-1H-pyrrole-3-carboxamide scaffold was identified as a novel core for 5-HT₆R inverse agonists. acs.org Molecular docking studies of these compounds into a 5-HT₆R homology model helped to rationalize their binding modes and structure-activity relationships. acs.org These studies indicated that specific substitutions on the pyrrole and phenyl rings are crucial for affinity and functional activity at the receptor. acs.org
In another context, analogs of 3-carboxy-3-phenylproline, which can be seen as structurally related to functionalized pyrrole carboxylic acids, have been synthesized and studied as competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly the NMDA receptor subtypes. nih.gov SAR studies of these compounds revealed that substituents on the phenyl ring could confer selectivity for different NMDA receptor subunits (e.g., GluN1/GluN2A over GluN1/GluN2B-D). nih.gov The interaction often involves the carboxylic acid groups binding to key residues within the ligand-binding domain of the receptor.
The table below details receptor targets and key interaction features for pyrrole-related scaffolds.
| Scaffold/Derivative | Receptor Target | Key Ligand-Target Interactions | Reference |
| 2-Phenyl-1H-pyrrole-3-carboxamide | Serotonin 6 Receptor (5-HT₆R) | Binding within the receptor pocket, with specific substitutions influencing affinity and inverse agonist activity. acs.org | acs.org |
| 3-Carboxyphenyl-pyrrolidine-2-carboxylic acid | NMDA Receptors (iGluRs) | Carboxylate groups interact with the ligand-binding domain; substituents drive subtype selectivity. nih.gov | nih.gov |
| Pyrrole-2-carboxamide | Cannabinoid Receptor CB1 (Antagonist) | Identified as an MmpL3 inhibitor, but the original scaffold (Rimonabant) was a CB1 antagonist. nih.gov | nih.gov |
These findings demonstrate the adaptability of the pyrrole core and its analogs for targeting a range of important receptors in the central nervous system and beyond.
Cellular Assays to Assess Biological Activities of this compound Scaffolds
The biological activities of compounds derived from the this compound scaffold are typically evaluated using a variety of cellular assays to determine their efficacy and cytotoxicity.
For anti-tuberculosis drug discovery, pyrrole-2-carboxamide derivatives were tested for their activity against M. tuberculosis H37Rv. nih.gov The minimum inhibitory concentration (MIC) was determined to quantify their potency, with many compounds showing activity at concentrations below 0.016 μg/mL. nih.gov To assess selectivity and safety, a cytotoxicity assay was performed using Vero cells, revealing that the most potent compounds were almost nontoxic (IC₅₀ > 64 μg/mL). nih.gov Furthermore, the specific targeting of MmpL3 was confirmed in cellular assays using M. smegmatis expressing wild-type and mutated versions of the mmpL3 gene, alongside a metabolic labeling assay with [¹⁴C] acetate (B1210297) to monitor the effect on mycolic acid biosynthesis. nih.gov
In the field of oncology, tetrasubstituted pyrrole derivatives have been evaluated for their anticancer activity. mdpi.com These compounds were screened against melanoma cell lines to assess their ability to inhibit cell proliferation and induce apoptosis. Structure-activity relationship (SAR) analysis helped to identify the role of different substituents on the pyrrole core in modulating anticancer activity. mdpi.com
The following table provides examples of cellular assays used for these scaffolds.
| Biological Target/Disease | Cell Line(s) | Assay Type | Key Findings | Reference |
| Tuberculosis | M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | Potent activity with MIC < 0.016 μg/mL for lead compounds. nih.gov | nih.gov |
| Cytotoxicity | Vero cells | IC₅₀ determination | Low cytotoxicity (IC₅₀ > 64 μg/mL), indicating high selectivity. nih.gov | nih.gov |
| Target Validation | M. smegmatis | Gene expression (wild-type vs. mutant MmpL3) | Confirmed MmpL3 as the specific target. nih.gov | nih.gov |
| Cancer (Melanoma) | Melanoma cell lines | Cell proliferation/viability assays | Identified derivatives with promising anticancer activity. mdpi.com | mdpi.com |
These cell-based screening approaches are essential for validating the therapeutic potential of new chemical entities derived from the this compound scaffold.
Bioconjugation and Bioorthogonal Chemistry Utilizing this compound Derivatives
The chemical functionalities inherent in this compound and its derivatives—namely the amino and carboxylic acid groups—make them suitable for bioconjugation. mdpi.com Bioconjugation involves the covalent linking of molecules to biomolecules such as peptides, proteins, or nucleic acids to create hybrid structures with novel properties. nih.govnih.gov
Derivatives of pyrrole carboxylic acids have been conjugated to amino acids and peptides to enhance their biological properties or improve their stability. nih.govnih.gov For example, new bioconjugates with the general formula Pyrrole(acid)-FELL-OH(NH₂) were synthesized using solid-phase peptide synthesis. nih.gov These studies showed that while the free pyrrole acids were potent, their conjugation to a peptide sequence led to a significant increase in hydrolytic stability, which is a desirable property for therapeutic agents. nih.gov The carboxylic acid group of the pyrrole is typically activated (e.g., using HBTU, PyBOP) to facilitate amide bond formation with the N-terminus of a peptide or the amino group of a single amino acid. nih.gov
While direct examples of this compound in bioorthogonal chemistry are not prominent in the reviewed literature, the principles of bioorthogonal chemistry—reactions that occur in living systems without interfering with native biochemical processes—are relevant. nih.govacs.org The functional groups on the pyrrole scaffold could potentially be modified to include bioorthogonal handles, such as azides or alkynes, allowing for their specific and covalent attachment to biomolecules in a cellular environment through reactions like click chemistry. acs.org This would enable applications in tracking, imaging, and functional studies of biomolecules in living systems. nih.gov
Role in Natural Product Synthesis and Biomimetic Approaches
The pyrrole ring is a core component of many natural products, and the this compound scaffold serves as a valuable synthon in their synthesis. Biomimetic approaches, which draw inspiration from biosynthetic pathways in nature, are often employed for the efficient construction of these complex molecules. nih.gov
A biomimetic synthetic strategy has been developed for 3,4-diindolylpyrrole-2,5-dicarboxylate derivatives, which are the core structures of natural products like lycogarubin C and lynamicin D. nih.gov This approach features a crucial one-pot transformation that forms the central pyrrole ring by creating two C-N bonds and one C-C bond, mimicking a plausible biosynthetic pathway. nih.gov
Advanced Applications and Future Directions in 2 Amino 1h Pyrrole 3 Carboxylic Acid Research
Integration of 2-amino-1H-pyrrole-3-carboxylic Acid into Functional Materials and Polymers
The incorporation of this compound and its derivatives into polymers and functional materials is an expanding area of research, driven by the desire to create materials with tailored properties for specific applications. The pyrrole (B145914) moiety itself is a precursor to conductive polymers, and the amino and carboxylic acid groups offer handles for polymerization and functionalization.
One significant application is in the development of functionalized polyamides. Pyrrole-imidazole polyamides, for instance, are a class of DNA-binding molecules that can be synthesized using solid-phase techniques. caltech.edunih.gov These polymers, which can incorporate amino acid building blocks, are designed to bind in the minor groove of double-stranded DNA in a sequence-specific manner. nih.gov The synthesis of these complex molecules relies on the efficient formation of amide bonds between building blocks, including those derived from pyrrole carboxylic acids. caltech.edu
Furthermore, polymers derived from pyrrole-3-carboxylic acid have been fashioned into nanostructures for biomedical applications. For example, poly(pyrrole-3-carboxylic acid) (PPyCOOH) nanoneedles have been synthesized and utilized for their photothermal properties. nih.gov The abundant carboxyl groups on the surface of these nanoneedles allow for further functionalization, such as the loading of photosensitizers for combination photodynamic and photothermal therapies. nih.gov This demonstrates the potential of integrating pyrrole carboxylic acid derivatives into materials for advanced therapeutic systems. The inherent properties of the pyrrole ring, combined with the versatile functional groups of the this compound scaffold, make it a valuable component in the design of novel polymers and functional materials.
Table 1: Examples of Functional Materials Incorporating Pyrrole Carboxylic Acid Derivatives
| Material Type | Pyrrole Derivative | Key Feature | Potential Application |
|---|---|---|---|
| Polyamides | N-methylpyrrole and N-methylimidazole amino acids | Sequence-specific DNA binding | Gene expression regulation |
| Nanoneedles | Poly(pyrrole-3-carboxylic acid) | Photothermal performance, surface functionalization | Cancer therapy (PDT/PTT) |
High-Throughput Synthesis and Screening Methodologies for this compound Libraries
The exploration of the chemical space around the this compound scaffold necessitates efficient methods for synthesis and screening. High-throughput synthesis (HTS) and screening methodologies are pivotal in accelerating the discovery of new derivatives with desired biological or material properties.
Continuous flow synthesis has emerged as a powerful technique for the rapid and efficient production of highly substituted pyrrole-3-carboxylic acid derivatives. nih.gov This methodology allows for the one-step synthesis of these compounds directly from commercially available starting materials, utilizing the in situ generation of by-products to drive subsequent reaction steps. nih.gov Such an approach is amenable to automation and scale-up, facilitating the generation of libraries of compounds for screening purposes.
Once a library of this compound derivatives is synthesized, high-throughput screening (HTS) can be employed to identify compounds with specific activities. For instance, in the context of drug discovery, HTS can be used to screen for inhibitors of specific enzymes or receptors. The development of robust screening assays is crucial for the successful implementation of HTS campaigns. Libraries of compounds can be screened against panels of biological targets to identify hits that can be further optimized. asinex.com The integration of diversity-oriented synthesis with HTS and machine learning can further enhance the efficiency of discovering novel and potent molecules. asinex.com
Table 2: Methodologies for Synthesis and Screening of Pyrrole Derivative Libraries
| Methodology | Description | Advantages |
|---|---|---|
| Continuous Flow Synthesis | One-step synthesis of pyrrole-3-carboxylic acids in a microreactor. | Rapid, efficient, scalable, allows for multistep sequences in a single process. nih.gov |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries against biological targets. | Rapid identification of active compounds, amenable to miniaturization. asinex.com |
Innovative Methodologies for Structure-Activity Relationship (SAR) Exploration in this compound Research
Understanding the structure-activity relationship (SAR) is fundamental to the optimization of lead compounds in medicinal chemistry and materials science. For derivatives of this compound, various innovative methodologies are employed to elucidate how structural modifications influence their biological activity or material properties.
A common approach involves the systematic modification of different parts of the molecule, including the pyrrole ring, the amino group, and the carboxylic acid group, and assessing the impact on a specific biological target. For example, in the development of metallo-β-lactamase inhibitors, a SAR study on 2-aminopyrrole derivatives revealed the importance of the 3-carbonitrile group and other substituents for inhibitory potency. nih.gov Similarly, SAR studies on pyrrolone antimalarials have investigated the effect of modifying substituents on the pyrrole ring, leading to the identification of key structural features for activity. nih.gov
Computational methods, such as Field-Based Quantitative Structure-Activity Relationship (FB-QSAR) analysis, are increasingly being used to guide SAR exploration. nih.gov These methods can help to understand the complex interactions between synthesized compounds and their biological targets, and to predict the activity of novel derivatives. nih.gov By combining computational modeling with experimental synthesis and biological evaluation, researchers can more efficiently navigate the chemical space and identify compounds with improved properties.
Table 3: SAR Exploration of Pyrrole Derivatives
| Compound Class | Key Findings from SAR Studies |
|---|---|
| 2-Aminopyrrole-3-carbonitriles | The 3-carbonitrile group, vicinal 4,5-diphenyl and N-benzyl side chains are important for inhibitory potency against metallo-β-lactamases. nih.gov |
| Pyrrole Carboxylic Acid Derivatives | Small structural changes significantly impact COX-1 and COX-2 inhibitory activities. nih.gov |
Emerging Research Fronts and Unexplored Potentials of this compound in Chemical Biology
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The this compound scaffold presents significant opportunities in this area due to its resemblance to biological building blocks and its chemical versatility.
One emerging front is the use of pyrrole derivatives as probes to study biological processes. For instance, pyrrole-imidazole polyamides, which can be synthesized from pyrrole carboxylic acid building blocks, are used to target specific DNA sequences and modulate gene expression. nih.gov This allows for the investigation of the roles of specific genes in cellular processes.
The biological activities of pyrrole derivatives are diverse, with compounds showing potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govontosight.ai The development of new antituberculosis agents is a critical area of research, and pyrrole-3-carboxylic acid derivatives have been identified as potential inhibitors of key mycobacterial enzymes. nih.gov Further exploration of the biological targets of this compound derivatives could uncover new therapeutic avenues and provide valuable tools for chemical biology research.
The potential for this scaffold to be incorporated into peptidomimetics is another area of interest. By constraining the conformation of a peptide backbone, it may be possible to enhance biological activity and stability. The development of a pyrrole-2-carboxylic acid derivative as a constrained surrogate of a dipeptide unit highlights the potential of this approach.
Challenges and Opportunities in the Academic Research of this compound
Despite the significant potential of this compound, its academic research is not without challenges. One of the primary synthetic challenges is achieving regioselectivity in reactions involving the bifunctional nature of the molecule. mdpi.com The presence of both an amino and a carboxylic acid group, as well as the reactive pyrrole ring, can lead to competing reactions and the formation of undesired by-products. mdpi.com Developing selective and high-yielding synthetic routes to derivatives of this compound is an ongoing area of research. mdpi.com
Another challenge lies in the comprehensive biological characterization of novel derivatives. While many pyrrole-based compounds have shown promising biological activity, a deeper understanding of their mechanisms of action and potential off-target effects is required. This necessitates a multidisciplinary approach, combining synthetic chemistry with molecular and cellular biology.
Despite these challenges, there are numerous opportunities for future research. The development of novel synthetic methodologies, such as biocatalysis or photoredox catalysis, could provide more efficient and sustainable routes to this compound derivatives. The exploration of this scaffold in new areas of materials science, such as organic electronics or sensor technology, also holds significant promise. Furthermore, the application of advanced computational techniques, including machine learning and artificial intelligence, could accelerate the design and discovery of new molecules with tailored properties.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-methylimidazole |
| N-methylpyrrole |
| Poly(pyrrole-3-carboxylic acid) |
| Ethyl acetoacetate |
| Benzylamine |
| α-bromoacetophenone |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
| Tolmetin |
| Ketorolac |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
